Hydantoin, 1-acetyl-3,5-dimethyl-2-thio-
CAS No.: 64143-07-3
Cat. No.: VC19439660
Molecular Formula: C7H10N2O2S
Molecular Weight: 186.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64143-07-3 |
|---|---|
| Molecular Formula | C7H10N2O2S |
| Molecular Weight | 186.23 g/mol |
| IUPAC Name | 1-acetyl-3,5-dimethyl-2-sulfanylideneimidazolidin-4-one |
| Standard InChI | InChI=1S/C7H10N2O2S/c1-4-6(11)8(3)7(12)9(4)5(2)10/h4H,1-3H3 |
| Standard InChI Key | UOCDUHWIIWYTIJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(=O)N(C(=S)N1C(=O)C)C |
Introduction
Chemical Identity and Structural Elucidation
Nomenclature and Molecular Formula
The compound is systematically named 1-acetyl-3,5-dimethyl-2-thioxoimidazolidin-4-one, with the synonym 4-imidazolidinone,1-acetyl-3,5-dimethyl-2-thioxo-. Its molecular formula, , derives from high-resolution mass spectrometry (HRMS) data, confirming an exact mass of 186.0464 g/mol . The structure features a five-membered imidazolidinone ring with a thione group at position 2, an acetyl group at position 1, and methyl substituents at positions 3 and 5 (Figure 1).
Stereochemical Considerations
Physicochemical Properties
Thermodynamic and Solubility Parameters
Key physical properties include a boiling point of 246.9°C at 760 mmHg and a density of 1.33 g/cm³ . The calculated partition coefficient (LogP) of 1.597 indicates moderate lipophilicity, suggesting reasonable membrane permeability. The compound’s refractive index (1.597) aligns with values typical for heterocyclic sulfur-containing compounds .
| Property | Value |
|---|---|
| Molecular Weight | 186.0464 g/mol |
| Exact Mass | 186.046 g/mol |
| PSA | 40.62 Ų |
| LogP | 1.597 |
| Boiling Point | 246.9°C |
| Density | 1.33 g/cm³ |
| Refractive Index | 1.597 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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-NMR: Methyl groups (acetyl and dimethyl) resonate as singlets at δ 2.54–2.65 ppm, while methylene protons in the imidazolidine ring appear at δ 4.02–4.09 ppm .
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-NMR: Carbonyl (C=O) and thione (C=S) signals are observed at δ 166.44 and 174.04 ppm, respectively .
Infrared (IR) Spectroscopy:
Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C=S stretch) confirm the functional groups .
Synthetic Methodologies
Cyclo-Condensation of Precursors
The core 2-thioxoimidazolidin-4-one scaffold is synthesized via cyclo-condensation of thiourea derivatives with α-haloacetates. For example, reaction of 1-(2-hydroxyphenyl)ethylidene thiourea with ethyl chloroacetate in the presence of sodium acetate yields 3-substituted-2-thioxoimidazolidin-4-one derivatives in ~71% yield .
Functionalization at Positions 1 and 3
N1-Alkylation: Treatment of the intermediate with 4-chlorophenacyl bromide under basic conditions introduces the acetyl group at position 1, achieving 63% yield .
N3-Modification: Michael addition with methyl acrylate installs a propanoate side chain at position 3, facilitating further derivatization .
Biological Activity and Mechanistic Insights
Structure-Activity Relationships (SAR)
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Acetyl Group: Enhances metabolic stability by reducing oxidative deamination.
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Methyl Substituents: Improve lipophilicity and membrane penetration.
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Thione Moiety: Critical for binding to cysteine residues in inflammatory mediators like COX-2 .
Industrial and Pharmaceutical Applications
Intermediate in Antibiotic Synthesis
Analogous 5-arylhydantoins serve as precursors for semisynthetic penicillins (e.g., amoxicillin) . For instance, hydrolysis and optical resolution of 5-(p-hydroxyphenyl)hydantoin yield (D)-p-hydroxyphenylglycine, a key building block in β-lactam antibiotics .
Material Science Applications
The compound’s high thermal stability (decomposition >250°C) makes it a candidate for high-performance polymers or corrosion inhibitors .
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